molecular formula C5H5BrN2O2 B1288810 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid CAS No. 929554-40-5

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1288810
M. Wt: 205.01 g/mol
InChI Key: CUBJTYQPUOFEIA-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family, characterized by a 5-membered ring containing two nitrogen atoms. This compound is not directly mentioned in the provided papers, but its structure is closely related to the compounds discussed in the research. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the reaction of potassium tricyanomethanide with diaminopyrazole, followed by a selective Sandmeyer reaction to produce 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides in good yield . Another method includes the annulation of 1-cyanocyclopropane-1-carboxylates with arylhydrazines under the influence of a Brønsted acid to afford 1,3,5-trisubstituted pyrazoles . Additionally, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a compound with a similar structure to the one of interest, has been reported using a sequence of hydrazining, cyclization, bromination, oxidation, and hydrolysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography, as demonstrated in the study of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . The crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was also determined, revealing a trigonal space group and stabilization by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides was tested, indicating that the functional groups on the pyrazole ring can interact with biological targets . The vibrational and electronic absorption spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole suggest that intramolecular charge transfer occurs within the molecule, which is important for understanding its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied through various spectroscopic techniques. Solvatochromic and single crystal studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed how the emission spectrum and quantum yield of the compound vary in different solvents . The nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid were attributed to a small energy gap between the frontier molecular orbitals . Vibrational spectroscopy and electronic absorption spectral studies provided insights into the stability and electronic properties of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles have been found to have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . They have garnered substantial interest from researchers in the field of medicinal chemistry .

Drug Discovery

Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . Their popularity has skyrocketed since the early 1990s .

Agrochemistry

In the field of agrochemistry, pyrazoles are used in the synthesis of insecticidal compounds . For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide has been produced as an insecticidal compound .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used for various applications . The specific applications and methods of use in this field are not detailed in the sources.

Synthesis of Bioactive Chemicals

Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . Their popularity has skyrocketed since the early 1990s .

Insecticidal Compounds

An essential scaffold is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide , which is produced by Wang Y et al. as an insecticidal compound . By using species Helicoverpa armigera and Plutella xylostella as standard tebufenozide .

Organic Synthesis

Pyrazoles are used in various organic synthesis reactions . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Synthesis of Functionalized Pyrazoles

A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Oxidation of Pyrazolines

In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields. Alternatively, a more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .

N-Arylation of Nitrogen-Containing Heterocycles

L- (-)-Quebrachitol (QCT) as a ligand enables a selective N-arylation of nitrogen-containing heterocycles with aryl halides in the presence of copper powder .

Regioselective Synthesis of Substituted Pyrazoles

An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .

Safety And Hazards

The safety information for 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

5-bromo-4-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-2-3(5(9)10)7-8-4(2)6/h1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBJTYQPUOFEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617390
Record name 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

929554-40-5
Record name 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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